molecular formula C12H12Cl3NO4 B8381752 t-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate

t-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate

Cat. No.: B8381752
M. Wt: 340.6 g/mol
InChI Key: SOAYEEGUFSKVRH-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

T-Butyl (2-nitro-3,5,6-trichlorophenyl)acetate is a useful research compound. Its molecular formula is C12H12Cl3NO4 and its molecular weight is 340.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

Molecular Formula

C12H12Cl3NO4

Molecular Weight

340.6 g/mol

IUPAC Name

tert-butyl 2-(2,3,5-trichloro-6-nitrophenyl)acetate

InChI

InChI=1S/C12H12Cl3NO4/c1-12(2,3)20-9(17)4-6-10(15)7(13)5-8(14)11(6)16(18)19/h5H,4H2,1-3H3

InChI Key

SOAYEEGUFSKVRH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)CC1=C(C(=CC(=C1Cl)Cl)Cl)[N+](=O)[O-]

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A solution of 2,4,5-trichloronitrobenzene (Jpn. Kokai Tokyo Koho JP 81,169,651 (1980), Chem. Abstr. 1981,96, 162307 q)(103 g, 0.46 mol) and t-butyl chloroacetate (79 ml, 0.55 mol) in dry tetrahydrofuran (400 ml) was added dropwise over 30 minutes to a solution of potassium t-butoxide (128 g, 1.14 mol) in dry tetrahydrofuran (800 ml) with stirring, under nitrogen keeping the temperature at -40° C. After the addition was complete, the resulting dark blue solution was stirred for a further 30 minutes. The mixture was poured into 0.5M hydrochloric acid (2 L) and the product was extracted into ethyl acetate (2.5L and 1 L). The combined organic solutions were dried (MgSO4) and evaporated onto silica gel (70-200 m, 200 g). The silica gel was applied to the top of a silica gel chromatography column (800 g), and the product was eluted using a hexane/ethyl acetate gradient. Product-containing fractions were combined and evaporated to give a yellow solid, which was triturated with hexane to give t-butyl 2-nitro-3,5,6-trichlorophenylacetate (91.8 g, 59%) as a white solid.
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

Synthesis routes and methods II

Procedure details

Preparation 1: 5-Bromomethyl-6,7-dichloro-2,3-dimethoxyquinoxaline (a) A solution of 2,4,5-trichloronitrobenzene (103 g, 0.46 mol) and t-butyl chloroacetate (79 mL, 0.55 mol) in dry tetrahydrofuran (400 mL) was added dropwise over 30 minutes to a solution of potassium t-butoxide (128 g, 1.14 mol) in dry tetrahydrofuran (800 mL) with stirring, under nitrogen keeping the temperature at -40° C. After the addition was complete, the resulting dark blue solution was stirred for a further 30 minutes. The mixture was poured into 0.5M hydrochloric acid (2 L) and the product was extracted into ethyl acetate (2.5 L and 1 L). The combined organic solutions were dried (MgSO4) and evaporated onto silica gel (70-200μ, 200 g). The silica gel was applied to the top of a silica gel chromatography column (800 g), and the product was eluted using a hexane/ethyl acetate gradient. Product-containing fractions were combined and evaporated to give a yellow solid, which was triturated with hexane to give t-butyl (2-nitro-3,5,6-trichlorophenyl)acetate (91.8 g, 59%) as a white solid. Found C, 42.32; H, 3.50; N, 4.03. C12H12Cl3 NO4 requires C, 42.32; H, 3.55, N, 4.11%.
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
103 g
Type
reactant
Reaction Step One
Quantity
79 mL
Type
reactant
Reaction Step One
Quantity
128 g
Type
reactant
Reaction Step One
Quantity
400 mL
Type
solvent
Reaction Step One
Quantity
800 mL
Type
solvent
Reaction Step One
Quantity
2 L
Type
reactant
Reaction Step Two

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